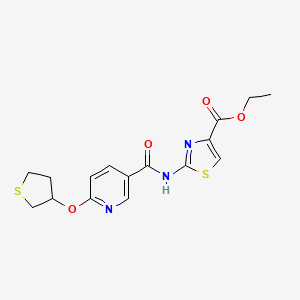
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields. It combines several aromatic and heterocyclic structures, giving it unique chemical properties that can be exploited for research and industrial applications.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step processes starting with the preparation of the core structures. First, the benzofuran-2-carboxamide core is synthesized, followed by the introduction of the thiazolyl and dihydroisoquinoline moieties through sequential substitution reactions. Careful control of temperature, solvents, and catalysts is necessary to ensure high yields and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production involves optimizing each step for efficiency and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the reduction of reaction times. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize waste.
Types of Reactions It Undergoes:
This compound is susceptible to various organic reactions such as oxidation, reduction, and nucleophilic substitution. Each of these reactions can modify different parts of the molecule, providing a range of derivatives with potentially useful properties.
Common Reagents and Conditions Used:
Common reagents might include strong acids or bases, oxidizing agents like potassium permanganate, or reducing agents such as lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures.
Major Products Formed from These Reactions:
Depending on the reaction, products may include oxidized forms, reduced analogs, or substituted derivatives where hydrogen atoms or functional groups on the molecule have been replaced.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride can serve as an intermediate for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: There is potential for this compound to be developed into pharmaceuticals, particularly in targeting specific cellular pathways due to its ability to interact with multiple molecular targets.
Industry: It could be used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The compound's mechanism of action depends on its interaction with molecular targets, such as enzymes or receptors. It might inhibit or activate certain pathways by binding to active sites, altering the conformation and function of proteins. The exact pathways and molecular targets can vary depending on its application, making it a versatile tool for research.
Comparison with Similar Compounds
Compared to other benzofuran derivatives, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride stands out due to the additional thiazolyl and dihydroisoquinoline groups, which enhance its binding potential and reactivity
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S.ClH/c26-21(20-11-16-6-3-4-8-19(16)27-20)24-22-23-18(14-28-22)13-25-10-9-15-5-1-2-7-17(15)12-25;/h1-8,11,14H,9-10,12-13H2,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTYWFJKQJMYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2570063.png)
![3,4,9-trimethyl-1,7-bis[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2570066.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2570067.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570068.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2570070.png)


![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2570078.png)


![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)


